An In-depth Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern medicinal chemistry, 2-Methoxy-5-sulfamoylbenzoic acid holds a significant position in the synthesis of a range of pharmacologically active molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a detailed exploration of its chemical and physical properties, an in-depth look at its synthesis, and a discussion of its primary applications. The information presented herein is curated to be a practical and authoritative resource, empowering scientists to leverage the full potential of this versatile intermediate.
Chemical Identity and Structure
2-Methoxy-5-sulfamoylbenzoic acid is a sulfonamide and a benzoic acid derivative. Its structure is characterized by a benzene ring substituted with a methoxy group, a carboxylic acid group, and a sulfamoyl group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-methoxy-5-sulfamoylbenzoic acid[1] |
| CAS Number | 22117-85-7[1][2] |
| Molecular Formula | C₈H₉NO₅S[1][2] |
| Molecular Weight | 231.23 g/mol [1] |
| Synonyms | 5-(Aminosulfonyl)-2-methoxybenzoic acid, 2-Methoxy-5-sulfonamidobenzoic acid, Sulpiride impurity D[1][2] |
The spatial arrangement of the functional groups on the benzene ring is crucial for its reactivity and its utility as a synthetic intermediate. The ortho-methoxy group influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the sulfamoyl group at the para-position to the methoxy group is a key functional handle for further chemical modifications.
Figure 1. 2D Chemical Structure of 2-Methoxy-5-sulfamoylbenzoic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Methoxy-5-sulfamoylbenzoic acid is essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 220.0 to 224.0 °C | |
| pKa | 3.56 ± 0.10 (Predicted) | Chemicalize |
| Solubility | Slightly soluble in DMSO and Methanol | Various Supplier Data |
| Appearance | White to light yellow powder or crystal |
The acidic nature of the carboxylic acid group, indicated by its predicted pKa, and its limited solubility in common organic solvents are important considerations for reaction design and purification processes.
Spectroscopic Characterization
Note on Spectroscopic Data: Researchers should be aware that while predicted spectra can be useful, experimental verification is always recommended for unambiguous structure elucidation.
Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid
The synthesis of 2-Methoxy-5-sulfamoylbenzoic acid is a multi-step process that has been the subject of various patents and publications, reflecting its industrial importance. A common synthetic route starts from salicylic acid.
General Synthetic Pathway
The synthesis generally involves the following key transformations:
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Methylation: The phenolic hydroxyl group of salicylic acid is methylated to form 2-methoxybenzoic acid.
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Chlorosulfonation: The aromatic ring of 2-methoxybenzoic acid is chlorosulfonated to introduce a chlorosulfonyl group.
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Amination: The chlorosulfonyl group is then reacted with ammonia to form the sulfamoyl group.
Caption: General synthetic workflow for 2-Methoxy-5-sulfamoylbenzoic acid starting from salicylic acid.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on established chemical principles and patent literature. Note: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Methylation of Salicylic Acid
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Dissolve salicylic acid in a suitable solvent (e.g., acetone).
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Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.
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Add a methylating agent (e.g., dimethyl sulfate) dropwise at a controlled temperature.
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Monitor the reaction by TLC until completion.
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Work up the reaction mixture to isolate 2-methoxybenzoic acid.
Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid
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Carefully add 2-methoxybenzoic acid to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).
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Allow the reaction to proceed at a controlled temperature until the starting material is consumed.
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Quench the reaction by slowly pouring the mixture onto crushed ice.
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Filter the resulting precipitate and wash with cold water to obtain the crude 2-methoxy-5-chlorosulfonylbenzoic acid.
Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid
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Suspend the crude 2-methoxy-5-chlorosulfonylbenzoic acid in a suitable solvent (e.g., aqueous ammonia).
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Stir the mixture at a controlled temperature. The amination can also be carried out using ammonia gas bubbled through a solution of the starting material.
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Monitor the reaction for the formation of the sulfonamide.
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Acidify the reaction mixture to precipitate the final product, 2-Methoxy-5-sulfamoylbenzoic acid.
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Filter, wash, and dry the product. Recrystallization from a suitable solvent may be necessary for purification.
Applications in Drug Development
The primary and most significant application of 2-Methoxy-5-sulfamoylbenzoic acid is as a key intermediate in the synthesis of the antipsychotic drug sulpiride and its enantiomer, levosulpiride .
Synthesis of Sulpiride
In the synthesis of sulpiride, the carboxylic acid group of 2-Methoxy-5-sulfamoylbenzoic acid is activated and then coupled with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.
Caption: Key coupling reaction in the synthesis of Sulpiride.
This amide bond formation is a critical step, and various coupling reagents can be employed to facilitate this transformation efficiently. The resulting molecule, sulpiride, is a selective dopamine D2 receptor antagonist used in the treatment of schizophrenia and other psychiatric disorders.
Safety and Handling
2-Methoxy-5-sulfamoylbenzoic acid is an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 3: Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Handling Precautions:
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Wear protective gloves, clothing, and eye/face protection.
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Use in a well-ventilated area.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a cool, dry, and well-ventilated place in a tightly sealed container.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Methoxy-5-sulfamoylbenzoic acid is a cornerstone intermediate for the pharmaceutical industry, particularly in the synthesis of sulpiride-based drugs. Its well-defined chemical structure and predictable reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a practical look at its synthesis, and its critical role in drug development. A thorough understanding of this molecule is essential for any scientist working in the field of organic and medicinal chemistry.
References
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2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601. PubChem. [Link]
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METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Loba Chemie. (2018-07-26). [Link]
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Methyl 2-Methoxy-5-Sulfamoylbenzoate | CAS#:33045-52-2. Chemsrc. [Link]
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Methyl 2-methoxy-5-aminosulfonylbenzoate. PharmaCompass. [Link]
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1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Human Metabolome Database. [Link]
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Methyl 5-sulfamoyl-o-anisate | C9H11NO5S | CID 118390. PubChem. [Link]
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2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. Madhav Chemical. [Link]
